1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine
Description
1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and a 4-fluorophenylsulfonyl moiety at the 4-position. This scaffold combines structural features that influence both physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often serving as central nervous system (CNS) agents, enzyme inhibitors, or antimicrobial compounds. The sulfonyl group enhances metabolic stability, while the fluorine atom on the phenyl ring modulates electronic properties and bioavailability .
Properties
Molecular Formula |
C15H21FN2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H21FN2O2S/c16-13-5-7-15(8-6-13)21(19,20)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2 |
InChI Key |
ZWEGQMMLRRJMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Piperazine and Cyclopentanone
The 1-cyclopentylpiperazine intermediate is synthesized via reductive amination of cyclopentanone and piperazine under hydrogen gas (5–10 bar) using palladium on carbon (Pd/C) or Raney nickel as catalysts. This method, described in patent JPS61158973A, proceeds in 70–85% yield under solvent-free conditions or in ethanol at 60–80°C.
Reaction Conditions
The absence of solvent minimizes byproducts, while excess cyclopentanone drives the reaction to completion. Post-reaction purification involves distillation under reduced pressure (b.p. 120–125°C at 0.5 mmHg).
Sulfonylation of 1-Cyclopentylpiperazine
Nucleophilic Substitution with 4-Fluorophenylsulfonyl Chloride
The sulfonylation step introduces the 4-fluorophenylsulfonyl group at the piperazine N-4 position. This reaction is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base to neutralize HCl.
-
Dissolve 1-cyclopentylpiperazine (1.0 equiv) in anhydrous DCM.
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Add TEA (2.2 equiv) and 4-fluorophenylsulfonyl chloride (1.1 equiv) dropwise at 0°C.
-
Stir for 12–24 hours at room temperature.
-
Quench with water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Optimization Strategies
-
Temperature Control : Maintaining 0°C during sulfonyl chloride addition prevents di-sulfonylation.
-
Solvent Selection : THF increases reaction rate but may reduce yield due to side reactions.
-
Base Screening : DIPEA outperforms TEA in sterically hindered systems, improving yields to 78%.
Alternative Routes and Modifications
Microwave-Assisted Synthesis
A modified approach using microwave irradiation reduces reaction time from 24 hours to 30 minutes. Combining 1-cyclopentylpiperazine and 4-fluorophenylsulfonyl chloride in acetonitrile with DIPEA under microwave heating (100°C) achieves 72% yield.
Solid-Phase Synthesis for High-Throughput Production
Immobilized piperazine derivatives on Wang resin enable scalable synthesis. After cyclopentylation, on-resin sulfonylation with 4-fluorophenylsulfonyl chloride in DMF yields 65–70% product after cleavage.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency Analysis
Chemical Reactions Analysis
1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, such as psychiatric disorders and infections.
Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorophenylsulfonyl group may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiazole-Piperazine Hybrids
- Example: Thiazolylhydrazone derivatives (e.g., compounds 3a–k in ). Structure: Piperazine linked to a thiazole ring via a hydrazone bridge. The 4-fluorophenyl group is retained in some derivatives. Activity: Demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ values: 0.5–5.0 µM), attributed to the thiazole moiety’s electron-withdrawing effects and piperazine’s flexibility .
Benzhydrylpiperazine Sulfonamides
Auxin-Mimicking Piperazines
- Example: ASP (). Structure: 4-[(4-fluorophenyl)sulfonyl]piperazine with a bromophenoxy acetyl group. Activity: Mimics auxin in plants, inhibiting root elongation in Arabidopsis thaliana. Structural similarity to 2,4-D highlights the role of aromatic rings in phytohormone signaling .
Functional Group Modifications
Sulfonamide Substituents
Piperazine N-Substituents
- Comparison : Bulky substituents (e.g., benzhydryl in ) reduce metabolic clearance but may limit target accessibility. Cyclopentyl offers a balance of hydrophobicity and steric bulk .
Biological Activity
1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine is a piperazine derivative notable for its diverse biological activities. Its unique structure, which includes a cyclopentyl group and a sulfonyl group attached to a piperazine ring, enhances its potential applications in medicinal chemistry. This compound has attracted attention due to its promising effects in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 295.36 g/mol. The presence of the fluorophenyl group is believed to enhance the compound's binding affinity to biological targets, potentially improving its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperazine ring facilitates interactions with various biological systems, while the sulfonyl group may enhance selectivity and binding affinity. Research is ongoing to elucidate the precise mechanisms underlying these interactions.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Preliminary data suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Anticancer Activity
Research indicates that this compound shows promise in anticancer applications. In vitro studies have revealed its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer therapeutic . For instance, it has been noted to induce apoptosis in specific cancer cell types, although the exact pathways involved are still being investigated.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses in cellular models . This activity could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine?
Methodological Answer: The synthesis typically involves sulfonylation of a piperazine intermediate. Key steps include:
- Step 1: Reacting 1-cyclopentylpiperazine with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) or acetonitrile.
- Step 2: Using a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
- Optimization: Solvents such as DMF or acetonitrile improve reaction efficiency, with yields >70% under nitrogen atmosphere .
- Purification: Flash chromatography or crystallization with diethyl ether yields >95% purity .
Q. How can structural characterization be reliably performed for this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR in CDCl confirm substitution patterns (e.g., aromatic protons at δ 7.32 ppm, cyclopentyl CH at δ 3.49 ppm) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 365.1351 (calculated for CHFNOS) .
- X-ray Crystallography: Resolves stereochemistry and confirms sulfonyl-piperazine linkage (angle: 112.5° between S-O and piperazine ring) .
Q. What are the solubility challenges, and how can they be addressed in experimental design?
Methodological Answer:
Q. What intermediates are critical in the synthesis of this compound?
Methodological Answer:
Q. How stable is the compound under varying storage conditions?
Methodological Answer:
-
Stability Data:
Condition Degradation (%) Timeframe 25°C, air <5% 6 months 4°C, N <2% 1 year -20°C No degradation 2 years -
Recommendations: Store under inert gas at -20°C in amber vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Q. What strategies are effective in identifying biological targets for this compound?
Methodological Answer:
- Target Fishing:
- Validation: Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can contradictory data on enzymatic inhibition be resolved?
Methodological Answer:
- Case Example: Discrepancies in CDC25B phosphatase inhibition (IC = 2 µM vs. 15 µM) across studies .
- Resolution Steps:
- Validate assay conditions (pH 7.4, 25°C, 1 mM DTT).
- Use recombinant human CDC25B (not bacterial-expressed).
- Confirm competitive inhibition via Lineweaver-Burk plots .
Q. What computational approaches predict metabolic pathways and toxicity?
Methodological Answer:
Q. Are there synergistic effects when combined with other therapeutic agents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
